3-butyl-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Description
The compound 3-butyl-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one belongs to the pyrrolo[3,2-d]pyrimidin-4-one family, a scaffold of interest in medicinal chemistry due to its structural resemblance to purine nucleobases. This derivative features a butyl group at position 3 and a phenyl group at position 7, distinguishing it from other analogs. Its molecular formula is C₁₇H₁₈N₃O (MW: 280.35 g/mol), with the butyl chain enhancing lipophilicity compared to smaller substituents.
Properties
IUPAC Name |
3-butyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-2-3-9-19-11-18-14-13(10-17-15(14)16(19)20)12-7-5-4-6-8-12/h4-8,10-11,17H,2-3,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUXLPZIERETEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C(C1=O)NC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with alkyl halides in the presence of a base like potassium carbonate in dimethylformamide (DMF) can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-butyl-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-butyl-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research is ongoing to explore its potential as an anticancer and anti-inflammatory agent.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-butyl-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for the survival of pathogens. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The pyrrolo[3,2-d]pyrimidin-4-one core allows diverse functionalization, enabling tailored physicochemical and biological properties. Below is a detailed comparison of analogs grouped by substituent type and position:
Substituents at Position 7
Key Observations :
- Hydrophobic vs. Polar Groups : The target’s phenyl group contrasts with thioether (7a) or hydroxy-substituted (7d) analogs, favoring lipid bilayer penetration but reducing aqueous solubility.
- Electron-Withdrawing Effects : Fluorine in 7-(4-Fluorophenyl)-... enhances metabolic stability and binding to aromatic residues in enzymes .
- Biological Targeting: Aminoalkyl derivatives (e.g., 24) mimic transition-state analogs, inhibiting enzymes like purine nucleoside phosphorylase (PNP) .
Substituents at Position 3
Key Observations :
- Alkyl Chain Length : The target’s butyl group at N3 increases lipophilicity compared to methyl (BB10-0810) or morpholine-containing (CHEMBL561123) analogs, impacting distribution and half-life.
- Conformational Effects : Methyl at N5 (BB10-0810) may restrict ring puckering, altering binding kinetics.
Phosphonate/Phosphonato Derivatives
Key Observations :
- Charge and Solubility : Phosphonato groups introduce negative charges, improving water solubility and enzyme binding but limiting blood-brain barrier penetration.
- Linker Design : Ethoxyethyl (13b) vs. vinyl (18b) linkers balance flexibility and steric hindrance for target engagement.
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | logP (Estimated) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | PSA (Ų) |
|---|---|---|---|---|
| 3-Butyl-7-phenyl-... | ~3.5 | 1 | 3 | 50.2 |
| 7-(Phenylthio)-... (7a) | ~2.8 | 1 | 4 | 78.4 |
| 7-(4-Fluorophenyl)-... | ~2.9 | 1 | 3 | 49.3 |
| CHEMBL561123 | 1.1 | 1 | 5 | 85.6 |
Biological Activity
3-butyl-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C23H28N4O2
- Molecular Weight : 392.5 g/mol
- CAS Number : 1226431-20-4
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor binding, influencing various biochemical pathways. Research indicates that compounds with similar structures often exhibit significant antitumor and anti-inflammatory properties through mechanisms such as:
- Inhibition of Tubulin Polymerization : Similar compounds have shown to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.
- Cholinesterase Inhibition : Some derivatives have demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential use in treating neurodegenerative diseases.
Antitumor Activity
A study conducted on pyrrolo[3,2-d]pyrimidine derivatives demonstrated that these compounds possess significant antiproliferative effects against various tumor cell lines. The lead compound showed promising results in vivo against hepatocellular carcinoma in mouse models, indicating potential for cancer therapy .
Cholinesterase Inhibition
Research has highlighted the cholinesterase inhibitory activity of pyrrolo[3,2-d]pyrimidines. The compound exhibited an IC50 value indicating strong inhibition against AChE and BChE enzymes, which are critical targets for Alzheimer's disease treatment .
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 0.08 - 0.1 | AChE |
| Other Pyrrolo Derivatives | 0.082 - 0.15 | BChE |
Study on Antiproliferative Effects
In vitro assays tested the antiproliferative activity of the compound against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations .
Neuroprotective Effects
Another study focused on the neuroprotective potential of pyrrolo derivatives in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and inflammation in neuronal cells, further supporting their role as therapeutic agents for conditions like Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
